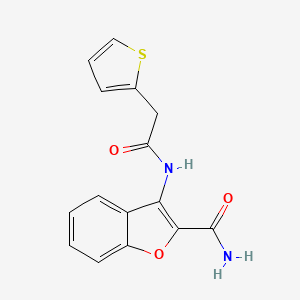

3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c16-15(19)14-13(10-5-1-2-6-11(10)20-14)17-12(18)8-9-4-3-7-21-9/h1-7H,8H2,(H2,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHQALXNGMWSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the use of palladium-catalyzed C–H arylation reactions to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . This is followed by a transamidation procedure to introduce the acetamido group . Industrial production methods may involve similar steps but are optimized for scale and efficiency.

Chemical Reactions Analysis

3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride or potassium tert-butoxide.

Condensation: The compound can participate in condensation reactions, forming more complex structures.

Scientific Research Applications

3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease . The compound’s structure allows it to interact with these peptides, inhibiting their aggregation and providing neuroprotection.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)-3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide (CAS 862830-23-7)

- Molecular Formula : C₂₂H₁₈N₂O₄S

- Molecular Weight : 406.5 g/mol

- Acetamido Chain: Retains the thiophen-2-yl group, preserving π-π stacking capabilities.

- Implications : The methoxy group may enhance solubility compared to the parent compound but could reduce membrane permeability due to increased polarity .

3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-Fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5)

- Molecular Formula : C₂₉H₂₁FN₂O₃

- Molecular Weight : 464.5 g/mol

- Carboxamide Group: 3-Fluorophenyl substitution introduces electronegativity, which may improve metabolic stability and receptor affinity .

3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide (CAS 942008-02-8)

- Molecular Formula : C₁₉H₁₈N₂O₃S₂

- Molecular Weight : 398.5 g/mol

- Substituents :

Ethyl 2-(2-Chloroacetamido)-4-(Furan-2-yl)thiophene-3-carboxylate

- Molecular Formula: C₁₃H₁₂ClNO₄S

- Molecular Weight : 329.8 g/mol

- Substituents: Core Structure: Thiophene ring with furan and chloroacetamido groups, diverging from the benzofuran scaffold.

Comparative Data Table

*Inferred based on structural similarity to analogs.

Biological Activity

3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide is a complex organic compound notable for its unique structural features, which include both thiophene and benzofuran moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 344.39 g/mol. The presence of the thiophene ring, known for its electron-rich properties, combined with the benzofuran structure, enhances the compound's interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound appears to induce apoptosis and inhibit cell proliferation through multiple mechanisms:

- Mechanisms of Action :

- Modulation of apoptotic pathways.

- Inhibition of key signaling pathways involved in tumor growth, such as the NF-kB and ERK pathways.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.0 | Induction of apoptosis |

| MCF-7 | 12.5 | Inhibition of cell proliferation |

| HeLa | 20.0 | Modulation of NF-kB signaling |

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- In Vivo Studies : In animal models, administration of the compound significantly reduced inflammation markers such as TNF-α and IL-6.

Table 2: Anti-inflammatory Activity Data

| Model | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| Carrageenan-induced paw edema | 50 | 58.46 |

| LPS-induced inflammation | 20 | Significant reduction in TNF-α levels |

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus.

Table 3: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MDR) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Anticancer Effects : A recent study published in MDPI evaluated the effects of various thiophene derivatives, including our compound, on A549 cells. The results indicated that compounds with similar structural features exhibited potent cytotoxicity, reinforcing the potential of thiophene-based compounds in cancer therapy .

- Inflammation Model Study : Another research article highlighted the anti-inflammatory capabilities of thiophene derivatives. The study found that compounds similar to this compound significantly inhibited pro-inflammatory cytokines in LPS-stimulated THP-1 monocytes .

Q & A

Q. What are the optimal synthetic routes for 3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide, and how can purity be maximized?

The synthesis typically involves a multi-step process:

- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C-H arylation or nucleophilic substitution reactions (e.g., using bromothiophene intermediates as in and ).

- Step 2 : Coupling the benzofuran core with thiophen-2-ylacetamide via transamidation or peptide coupling reagents (e.g., EDCI/HOBt) under anhydrous conditions .

- Purification : Use column chromatography (silica gel) or recrystallization from ethanol/water mixtures. Analytical HPLC with UV detection (λ = 254 nm) ensures >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : - and -NMR confirm the benzofuran-thiophene linkage. Key signals include the thiophene β-protons (~6.9–7.2 ppm) and benzofuran carbonyl carbons (~160–165 ppm) .

- FT-IR : Amide I (1650–1680 cm) and carbonyl (1700–1750 cm) stretches validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]) confirms molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to explore its bioactivity?

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using cephalosporin derivatives () as positive controls.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds.

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate its electronic properties and reactivity?

- Methodology : Use hybrid functionals (e.g., B3LYP from ) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution.

- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration) and ligand-protein binding affinities .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Comparative Studies : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing thiophene with furan or altering acetamido substituents) to identify critical pharmacophores .

- Meta-Analysis : Cross-reference data with structurally similar compounds, such as benzofuran-based chemosensors () or cephalosporins ().

Q. How can [3,3]-sigmatropic rearrangement strategies improve synthetic efficiency?

Q. What experimental and computational approaches validate its role as a fluorescent chemosensor?

- Fluorescence Quenching : Titrate Fe ions into solutions and measure emission spectra (λ= 350 nm). Calculate Stern-Volmer constants to quantify sensitivity .

- DFT Modeling : Simulate metal-ligand interactions (e.g., Fe-amide coordination) to explain selectivity over other ions (e.g., Cu, Al) .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity?

- Hypothesis Testing : Check for impurities (e.g., residual Pd catalysts from ) using ICP-MS.

- Biological Replicates : Repeat assays with independent batches and include positive controls (e.g., meropenem derivatives in ).

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to compare binding to bacterial targets (e.g., penicillin-binding proteins) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

| Intermediate | CAS RN | Source (Evidence) |

|---|---|---|

| Benzofuran-2-carboxylic acid | 496-41-3 | |

| 2-Bromothiophenol | 6320-02-1 | |

| 4-Bromo-2-thiophenecarboxylic acid | 16694-18-1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.